molecular formula C11H21N B13150834 3-(Bicyclo[2.2.2]octan-2-yl)propan-1-amine

3-(Bicyclo[2.2.2]octan-2-yl)propan-1-amine

Katalognummer: B13150834
Molekulargewicht: 167.29 g/mol
InChI-Schlüssel: KTEMDGMEIZGXLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Bicyclo[2.2.2]octan-2-yl)propan-1-amine is an organic compound characterized by a bicyclic structure. This compound is notable for its unique bicyclo[2.2.2]octane framework, which imparts distinct chemical and physical properties. It is used in various fields, including organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bicyclo[2.2.2]octan-2-yl)propan-1-amine typically involves the reaction of bicyclo[2.2.2]octan-2-yl derivatives with appropriate amine precursors. One common method includes the deamination of bicyclo[2.2.2]octan-2-ylamines using nitrous acid in acetic acid . Another approach involves the solvolysis of ethyl N-nitrosocarbamates in ethanol .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Bicyclo[2.2.2]octan-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Bicyclo[2.2.2]octan-2-yl)propan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(Bicyclo[2.2.2]octan-2-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, influencing biological pathways. For example, it can form classical carbonium ions during deamination, which then participate in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo[3.2.1]octan-2-ylamine: Similar in structure but with a different bicyclic framework.

    Quinuclidine: Another bicyclic amine with a different nitrogen placement.

    Tropane Alkaloids: Compounds like cocaine and atropine, which have similar bicyclic structures but different functional groups.

Uniqueness

3-(Bicyclo[2.2.2]octan-2-yl)propan-1-amine is unique due to its specific bicyclic structure, which imparts distinct chemical reactivity and biological activity. Its ability to form stable carbonium ions and participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications .

Eigenschaften

Molekularformel

C11H21N

Molekulargewicht

167.29 g/mol

IUPAC-Name

3-(2-bicyclo[2.2.2]octanyl)propan-1-amine

InChI

InChI=1S/C11H21N/c12-7-1-2-11-8-9-3-5-10(11)6-4-9/h9-11H,1-8,12H2

InChI-Schlüssel

KTEMDGMEIZGXLZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CCC1CC2CCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.